1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a chlorophenyl group, a chromenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with a suitable pyrrolidine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure may find applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide: shares structural similarities with other pyrrolidine carboxamides and chromenyl derivatives.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15ClN2O4 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H15ClN2O4/c21-14-2-1-3-16(10-14)23-11-13(9-18(23)24)20(26)22-15-5-6-17-12(8-15)4-7-19(25)27-17/h1-8,10,13H,9,11H2,(H,22,26) |
InChI Key |
ATYJYBBBLUXJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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